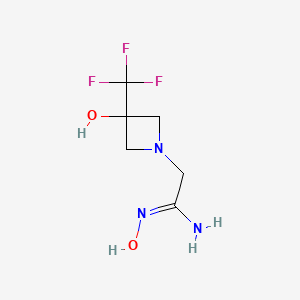

N'-Hydroxy-2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetimidamide

Description

N’-Hydroxy-2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetimidamide is a synthetic compound characterized by the presence of a trifluoromethyl group and an azetidine ring. The trifluoromethyl group is known for its significant impact on the biological activity and stability of organic molecules, making this compound of interest in various fields of research.

Properties

Molecular Formula |

C6H10F3N3O2 |

|---|---|

Molecular Weight |

213.16 g/mol |

IUPAC Name |

N'-hydroxy-2-[3-hydroxy-3-(trifluoromethyl)azetidin-1-yl]ethanimidamide |

InChI |

InChI=1S/C6H10F3N3O2/c7-6(8,9)5(13)2-12(3-5)1-4(10)11-14/h13-14H,1-3H2,(H2,10,11) |

InChI Key |

YXYMAARMDNXPNA-UHFFFAOYSA-N |

Isomeric SMILES |

C1C(CN1C/C(=N/O)/N)(C(F)(F)F)O |

Canonical SMILES |

C1C(CN1CC(=NO)N)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetimidamide typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by the aza-Michael addition to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

Substitution: The trifluoromethyl group and azetidine ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with modified functional groups.

Scientific Research Applications

N’-Hydroxy-2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetimidamide has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.

Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetimidamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, potentially inhibiting their activity. The azetidine ring may also play a role in stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

- (Z)-N’-Hydroxy-2-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)acetimidamide

- (Z)-N-Hydroxy-2-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)acetimidamide

Uniqueness

N’-Hydroxy-2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetimidamide is unique due to the presence of both a hydroxy group and a trifluoromethyl group on the azetidine ring. This combination enhances its reactivity and potential biological activity compared to similar compounds that may lack one of these functional groups.

Biological Activity

N'-Hydroxy-2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetimidamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and therapeutic implications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula for this compound is . The structure features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

Anticancer Properties

Recent studies have indicated that derivatives of azetidine compounds, including N'-hydroxy derivatives, exhibit significant anticancer activity. For instance, a related compound demonstrated IC50 values ranging from 0.003 to 0.595 µM against various cancer cell lines, including human lung adenocarcinoma (LXFA 629) and melanoma (MEXF 462) .

Table 1: Anticancer Activity of Related Azetidine Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | LXFA 629 | 0.003 |

| Compound B | MEXF 462 | 0.595 |

| This compound | OVXF 899 | TBD |

Inhibition of Enzymatic Activity

N'-Hydroxy derivatives have been shown to inhibit various enzymes linked to cancer progression and inflammation. Specifically, they exhibit inhibitory effects on histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival . The ability to modulate these enzymes suggests potential applications in cancer therapy.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound's structure allows it to interact with active sites of enzymes, thereby inhibiting their function.

- Cell Cycle Arrest : Studies indicate that similar compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Anti-inflammatory Effects : By modulating pathways involved in inflammation, these compounds may reduce tumor microenvironmental factors that support cancer growth.

Study on Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of azetidine derivatives, including N'-Hydroxy compounds. The results showed that these compounds significantly inhibited the growth of several cancer cell lines with varying degrees of potency .

In Vivo Studies

In vivo studies are necessary to confirm the therapeutic potential observed in vitro. Preliminary animal studies have shown promising results regarding the safety and efficacy profile of similar azetidine derivatives, suggesting that further clinical trials could be warranted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.